Cas no 58116-25-9 (4-o-beta-d-galactopyranosyl-alpha-d-fructose)

4-o-beta-d-galactopyranosyl-alpha-d-fructose structure
58116-25-9 structure
Product Name:4-o-beta-d-galactopyranosyl-alpha-d-fructose
CAS-nummer:58116-25-9
MF:C12H22O11
MW:342.296485424042
CID:948052
PubChem ID:16217605
Update Time:2025-04-19

4-o-beta-d-galactopyranosyl-alpha-d-fructose Chemische en fysische eigenschappen

Naam en identificatie

    • 4-o-beta-d-galactopyranosyl-alpha-d-fructose
    • A-LACTULOSE SYRUP
    • L0140
    • (2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • Lactulose, United States Pharmacopeia (USP) Reference Standard
    • CHEMBL1515464
    • (2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • SCHEMBL180915
    • MLS001333185
    • 58116-25-9
    • Lactulose, >=98.0% (HPLC)
    • 4-O-beta-D-Galactopyranosyl-D-fructose
    • bmse000652
    • Lactulose, >=95%
    • lactulose
    • 6D63E3D1-AF21-47B1-BF9C-34F270553379
    • Lactulose, British Pharmacopoeia (BP) Reference Standard
    • Lactulose, Pharmaceutical Secondary Standard; Certified Reference Material
    • SMR000857175
    • Lactulose for peak identification, European Pharmacopoeia (EP) Reference Standard
    • Lactulose, European Pharmacopoeia (EP) Reference Standard
    • MLS001333186
    • 4-O-beta-D-Galactopyranosyl-D-fructofuranose
    • HMS2230J07
    • Inchi: 1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
    • InChI-sleutel: JCQLYHFGKNRPGE-WJONTELPSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@@H]1[C@@H](CO)O[C@@](CO)([C@H]1O)O

Berekende eigenschappen

  • Exacte massa: 342.11621151g/mol
  • Monoisotopische massa: 342.11621151g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 5
  • Complexiteit: 395
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.3
  • Topologisch pooloppervlak: 190Ų

Experimentele eigenschappen

  • Smeltpunt: 173 °C
Aanbevolen leveranciers
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd